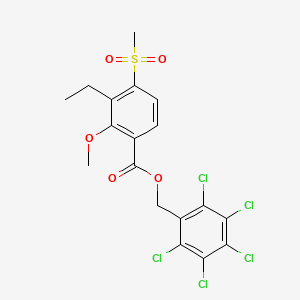![molecular formula C18H14Cl2F3N3OS B2740190 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine CAS No. 2062073-72-5](/img/structure/B2740190.png)
3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine is a complex organic compound known for its unique chemical structure and diverse applications in various fields including chemistry, biology, medicine, and industry. The compound's intricate arrangement of functional groups and heteroatoms contributes to its distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine generally involves multiple steps, starting from simpler precursors. Typically, the process includes halogenation, nucleophilic substitution, and formation of the oxadiazole ring.
Industrial Production Methods: : Scaling up to industrial production often requires optimizing reaction conditions to ensure high yield and purity. This might involve the use of high-pressure reactors, precise temperature controls, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form various oxidative derivatives, often involving common oxidizing agents like KMnO₄ or H₂O₂.
Reduction: : Reduction reactions can convert certain functional groups within the molecule to simpler forms, using reducing agents like NaBH₄ or LiAlH₄.
Substitution: : Both electrophilic and nucleophilic substitution reactions can be employed, typically involving halogen exchange or nucleophile introduction.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂
Reduction: : NaBH₄, LiAlH₄
Substitution: : Various halogenating agents, nucleophiles
Major Products: : The primary products formed from these reactions depend on the specific conditions and reagents used, often leading to modified derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Intermediate for the synthesis of more complex molecules.
Biology
Biochemical Studies: : Investigates interactions with proteins and nucleic acids.
Medicine
Drug Development: : Potential precursor for pharmaceuticals targeting specific pathways.
Industry
Material Science: : Integration into polymers for enhanced properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. These interactions often involve the trifluoromethyl and oxadiazole groups, which can engage in hydrogen bonding, van der Waals forces, and other non-covalent interactions. The specific pathways influenced depend on the precise biological context, but common themes include inhibition or activation of enzymatic activity, modulation of receptor signaling, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine
Uniqueness: : 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine stands out due to its combined presence of the trifluoromethyl group, oxadiazole ring, and sulfur linkage, which collectively contribute to its unique reactivity and application potential.
This article offers a comprehensive look into the compound this compound, detailing its preparation, reactivity, applications, mechanisms, and how it compares to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylbutyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3N3OS/c19-13-6-4-11(5-7-13)16-26-25-15(27-16)3-1-2-8-28-17-14(20)9-12(10-24-17)18(21,22)23/h4-7,9-10H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKDWWADHSQIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCCCSC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
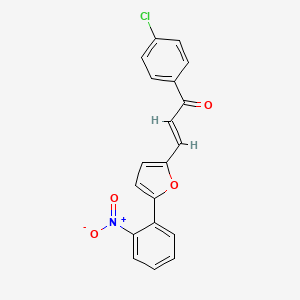
![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740111.png)
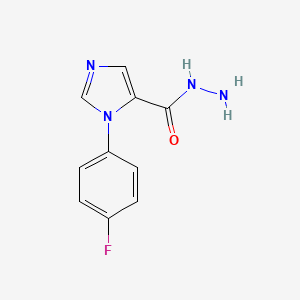
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide](/img/structure/B2740113.png)
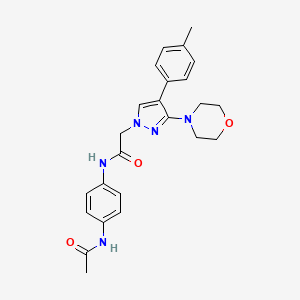
![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)
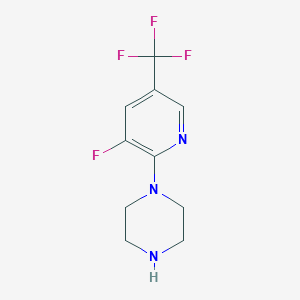
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)

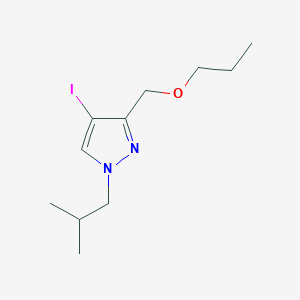
![4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2740128.png)
